1-methyl-4-(5-methyl-1,3-oxazol-2-yl)-1H-pyrazol-5-amine
Overview
Description
1-methyl-4-(5-methyl-1,3-oxazol-2-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C8H10N4O and its molecular weight is 178.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
The chemical compound 1-methyl-4-(5-methyl-1,3-oxazol-2-yl)-1H-pyrazol-5-amine and its derivatives have been extensively explored in scientific research for their potential applications. One study describes the synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid. This research demonstrates the chemical flexibility of pyrazole and oxazole derivatives in synthesizing functional derivatives, highlighting their potential in creating highly basic aliphatic amines and introducing oxazol-2-yl moieties into oxazole rings, which could be foundational for developing new chemical entities in various scientific fields (Prokopenko et al., 2010).
Structural Analysis and Bioactivities
Another significant study focused on the synthesis, characterization, and bioactivity of pyrazole derivatives, including X-ray crystal study. This research identified antitumor, antifungal, and antibacterial pharmacophore sites, contributing to the development of new therapeutic agents. The structural elucidation of these compounds using advanced spectroscopic techniques underlines the importance of pyrazole derivatives in medicinal chemistry and their potential applications in creating effective pharmaceuticals (Titi et al., 2020).
Electrophilic Cyclization Studies
Research on the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides has led to the synthesis of 4-[(dihydro)oxazol-2-yl]-1H-pyrazol-5-amines. This study showcases the chemical reactivity of these compounds in creating structurally diverse molecules, which could have implications in designing new materials or drugs with specific desired properties (Bondarenko et al., 2015).
Reactions with Nitrogen-containing Bases
Explorations into the reactions of substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile with nitrogen bases have revealed unique nucleophilic replacement reactions and ring cleavages. This research provides insight into how such compounds can undergo chemical transformations, potentially leading to new discoveries in synthetic organic chemistry (Shablykin et al., 2008).
Antimicrobial Activity and Molecular Structures
The synthesis and antimicrobial activity of new 5-arylazothiazole, pyrazolo[1,5-a] pyrimidine, triazolo[4,3-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives containing the thiazole moiety have been investigated. Such studies contribute to the pharmaceutical industry by identifying new compounds with potential antimicrobial properties, thus addressing the ongoing challenge of antibiotic resistance (Abdelhamid et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to act as specific agonists of 5-hydroxytryptamine (5-ht) receptors . These receptors play a crucial role in various physiological and pathological conditions, including mood disorders, anxiety, and migraine .
Mode of Action
If it acts similarly to the aforementioned compounds, it may bind to the 5-ht receptors, leading to a series of intracellular events that result in the therapeutic effects .
Biochemical Pathways
Compounds acting on 5-ht receptors are known to influence the serotonergic pathways, which are involved in mood regulation, sleep, and other physiological processes .
Result of Action
Similar compounds acting on 5-ht receptors have been associated with the alleviation of symptoms in conditions like migraine and associated disorders .
Properties
IUPAC Name |
2-methyl-4-(5-methyl-1,3-oxazol-2-yl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5-3-10-8(13-5)6-4-11-12(2)7(6)9/h3-4H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWHYWKWQYLSLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C2=C(N(N=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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